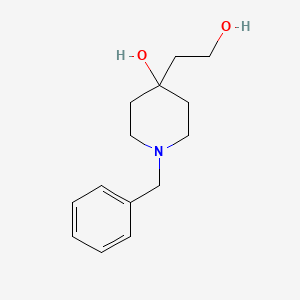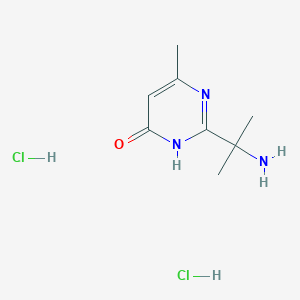![molecular formula C21H25NO6 B2677459 {[(3,4-Dimethoxyphenyl)methyl]carbamoyl}methyl 2-(4-ethoxyphenyl)acetate CAS No. 1327386-10-6](/img/structure/B2677459.png)
{[(3,4-Dimethoxyphenyl)methyl]carbamoyl}methyl 2-(4-ethoxyphenyl)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
{[(3,4-Dimethoxyphenyl)methyl]carbamoyl}methyl 2-(4-ethoxyphenyl)acetate is a chemical compound that has been widely used in scientific research. This compound is also known as DMC or 4-ethoxy-2-[(3,4-dimethoxyphenyl)methylcarbamoyl]methylphenyl acetate. DMC is a white crystalline powder that is soluble in organic solvents like chloroform, methanol, and ethanol.
Mecanismo De Acción
The mechanism of action of DMC is not fully understood. However, it has been found to inhibit the activity of cyclooxygenase-2 (COX-2) enzyme, which is responsible for the production of prostaglandins. Prostaglandins are known to play a role in inflammation, pain, and fever. By inhibiting the activity of COX-2, DMC reduces inflammation and pain. DMC has also been found to induce apoptosis (programmed cell death) in cancer cells, thereby inhibiting tumor growth.
Biochemical and Physiological Effects:
DMC has been found to have several biochemical and physiological effects. It has been found to reduce the production of pro-inflammatory cytokines like interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α). DMC has also been found to reduce the expression of COX-2 and inducible nitric oxide synthase (iNOS) enzymes, which are responsible for inflammation and pain. DMC has been found to induce apoptosis in cancer cells by activating the caspase-3 pathway.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DMC has several advantages for lab experiments. It is easy to synthesize and has a high yield. DMC is also stable under normal laboratory conditions and can be stored for long periods. However, DMC has some limitations for lab experiments. It is not water-soluble, which limits its use in aqueous environments. DMC also has a low bioavailability, which limits its use in vivo.
Direcciones Futuras
There are several future directions for the research on DMC. One direction is the development of new drugs based on DMC for the treatment of cancer and other diseases. Another direction is the development of new imaging agents based on DMC for the diagnosis of cancer and other diseases. Further research is needed to understand the mechanism of action of DMC and its effects on different cell types. The development of new formulations of DMC with improved bioavailability and water-solubility is also an important future direction.
Métodos De Síntesis
The synthesis of DMC involves the reaction between 3,4-dimethoxybenzylamine and 4-ethoxyphenylacetic acid. The reaction is catalyzed by N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in the presence of dichloromethane as a solvent. The reaction produces DMC as a white crystalline powder with a yield of 70-80%.
Aplicaciones Científicas De Investigación
DMC has been widely used in scientific research due to its unique properties. It has been found to have anti-inflammatory, anti-cancer, and anti-tumor properties. DMC has been used in the development of new drugs for the treatment of various diseases like cancer, Alzheimer's disease, and Parkinson's disease. DMC has also been used in the development of new imaging agents for the diagnosis of cancer and other diseases.
Propiedades
IUPAC Name |
[2-[(3,4-dimethoxyphenyl)methylamino]-2-oxoethyl] 2-(4-ethoxyphenyl)acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25NO6/c1-4-27-17-8-5-15(6-9-17)12-21(24)28-14-20(23)22-13-16-7-10-18(25-2)19(11-16)26-3/h5-11H,4,12-14H2,1-3H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIFGCCMXMNVXHX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CC(=O)OCC(=O)NCC2=CC(=C(C=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
{[(3,4-Dimethoxyphenyl)methyl]carbamoyl}methyl 2-(4-ethoxyphenyl)acetate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(Z)-2-(3,4-dimethoxybenzylidene)-8-(furan-2-ylmethyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2677376.png)
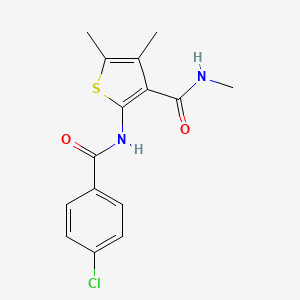
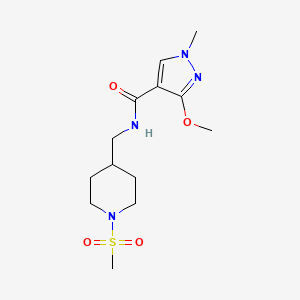
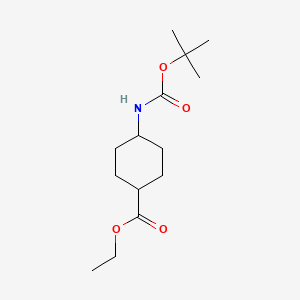
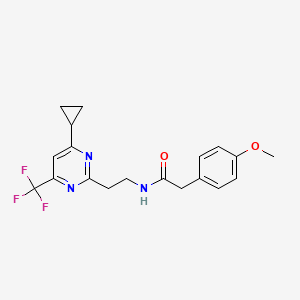
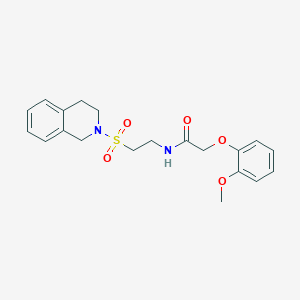

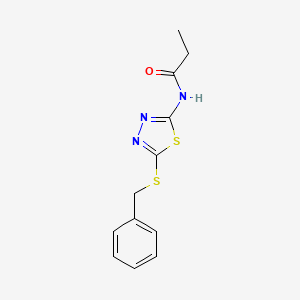
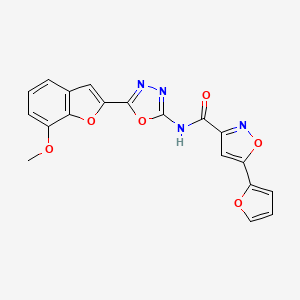
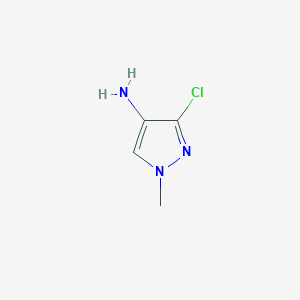
![5-((3-(4-(tert-butyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)-1-(4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2677393.png)

